

How to dissolve and store Vegfr-2-IN-14 for experiments

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Compound of Interest		
Compound Name:	Vegfr-2-IN-14	
Cat. No.:	B12414418	Get Quote

Application Notes and Protocols: Vegfr-2-IN-14

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. It plays a crucial role in both physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably tumor growth and metastasis.[1] [2][3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCy-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][7] Given its central role in angiogenesis, VEGFR-2 is a key target for anti-cancer therapies. **Vegfr-2-IN-14** is a potent small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the signaling cascade and inhibiting angiogenesis. These notes provide detailed protocols for the dissolution, storage, and application of **Vegfr-2-IN-14** in common cell-based assays.

2. Physicochemical and Biological Data

All quantitative data for **Vegfr-2-IN-14** is summarized in the table below for easy reference.



Property	Data	Reference
Molecular Weight	423.49 g/mol	[8]
Formula	C20H21N7O2S	[8]
Appearance	Solid (White to yellow)	[8]
Purity	>98%	[9]
IC50 (VEGFR-2)	1 nM	[10]
Solubility (in DMSO)	≥ 22.5 mg/mL (≥ 53.1 mM)	[8][9]
Storage (Solid)	-20°C for 3 years; 4°C for 2 years	[8]
Storage (in Solvent)	-80°C for 6 months to 1 year; -20°C for 1 month	[8][9]

3. Dissolution and Storage Protocols

Proper dissolution and storage are critical to maintain the stability and activity of **Vegfr-2-IN-14**. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[8]

3.1. Materials

- Vegfr-2-IN-14 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile polypropylene tubes
- Vortex mixer
- Sonicator (optional)

3.2. Protocol for Preparing a 10 mM Stock Solution

• Equilibrate the **Vegfr-2-IN-14** vial to room temperature before opening.



- Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Vegfr-2-IN-14 (MW: 423.49 g/mol):
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - \circ Volume (L) = (0.001 g / 423.49 g/mol) / 0.010 mol/L = 0.000236 L = 236 μ L
- Add 236 μL of anhydrous DMSO to the vial containing 1 mg of the compound.
- Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8][9]
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

3.3. Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years	Store in a desiccator to keep dry.
4°C	Up to 2 years	For shorter-term storage.	
Stock Solution	-80°C	Up to 6-12 months	Recommended for long-term storage.[8]
(in DMSO)	-20°C	Up to 1 month	Suitable for short-term storage.[8]

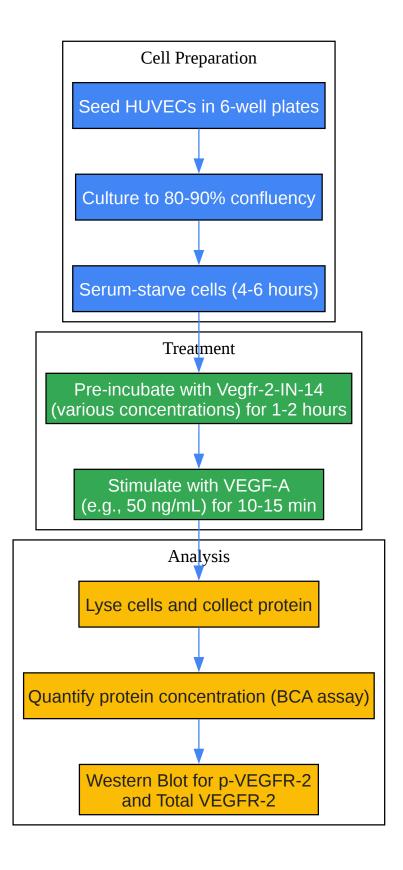
4. Experimental Protocols

4.1. Inhibition of VEGFR-2 Phosphorylation in Endothelial Cells

This protocol describes a method to assess the inhibitory effect of **Vegfr-2-IN-14** on VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).



4.1.1. Experimental Workflow



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Caption: Workflow for VEGFR-2 Phosphorylation Assay.

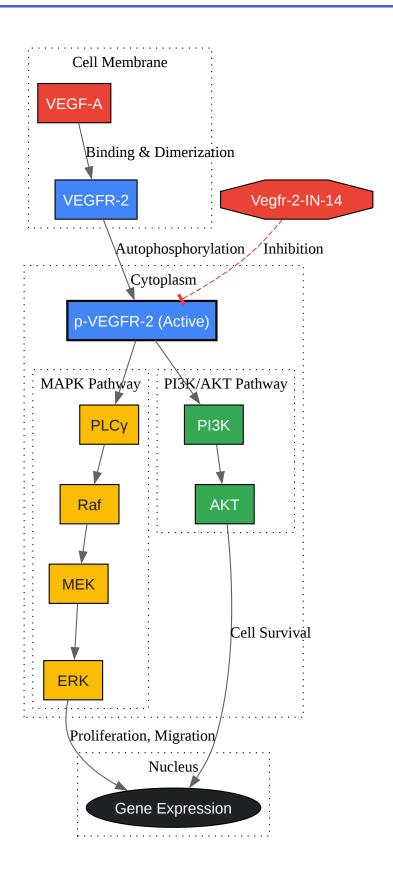
4.1.2. Detailed Protocol

- Cell Culture: Seed HUVECs in 6-well plates and culture in appropriate endothelial cell growth medium until they reach 80-90% confluency.
- Serum Starvation: Replace the growth medium with a basal medium (containing no growth factors) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Prepare serial dilutions of Vegfr-2-IN-14 from your DMSO stock solution in the basal medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Aspirate the starvation medium and add the medium containing different concentrations of Vegfr-2-IN-14. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
- VEGF-A Stimulation: Add VEGF-A ligand to each well (except for the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C.[3]
- Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]
- Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
 Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting: Normalize protein samples to the same concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
 Densitometry analysis can be used to quantify the inhibition of phosphorylation.

4.2. VEGFR-2 Signaling Pathway

Vegfr-2-IN-14 acts by inhibiting the kinase domain of VEGFR-2, thereby blocking downstream signaling.





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Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.



5. Troubleshooting

Issue	Possible Cause	Suggested Solution
Compound Precipitation	Exceeded solubility limit; improper solvent.	Ensure the final concentration is within the solubility range. Use fresh, anhydrous DMSO. Gentle warming or sonication may help redissolve.[8]
Inconsistent Results	Repeated freeze-thaw cycles; improper storage.	Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature.[8][12]
No Inhibition Observed	Inactive compound; incorrect concentration.	Verify the compound's activity with a positive control. Perform a dose-response curve to find the optimal concentration.
High Background Phosphorylation	Incomplete serum starvation; high cell density.	Increase starvation time. Ensure cells are not overly confluent.
Cell Toxicity	High concentration of inhibitor or DMSO.	Perform a toxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. Keep final DMSO concentration below 0.1%.

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